molecular formula C17H15NO B12553865 (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole CAS No. 189760-44-9

(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole

Cat. No.: B12553865
CAS No.: 189760-44-9
M. Wt: 249.31 g/mol
InChI Key: JCMGYLCYRRYFNI-CVEARBPZSA-N
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Description

(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique tetrahydronaphtho[1,2-d][1,3]oxazole structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole typically involves a multi-step process. One common method includes the cyclization of a suitable naphthalene derivative with an appropriate oxazole precursor under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both naphthalene and oxazole rings. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that includes an oxazole ring. Its molecular formula is C19H17N2OC_{19}H_{17}N_{2}O with a molecular weight of 291.35 g/mol. The specific stereochemistry at the chiral centers contributes to its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

1. Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit broad-spectrum antimicrobial activities. For instance:

  • A study demonstrated that oxazole derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 μg/mL against Gram-positive and Gram-negative bacteria .
  • Specific derivatives containing oxazole rings have shown potent antibacterial activity against resistant strains such as MRSA .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays:

  • Certain oxazole derivatives have been reported to induce apoptosis in cancer cell lines by activating specific pathways .
  • A structure–activity relationship (SAR) analysis indicated that modifications on the oxazole ring significantly enhanced cytotoxicity against various cancer types.

3. Neurological Effects

The compound's interactions with neurotransmitter systems have also been studied:

  • It has been suggested that oxazole derivatives may act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), potentially influencing cognitive functions and neuroprotection .
  • These interactions could lead to therapeutic applications in neurodegenerative diseases.

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled experiment evaluating the antimicrobial efficacy of various oxazole derivatives:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited significant inhibition zones compared to standard antibiotics like chloramphenicol and norfloxacin.

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of oxazole derivatives on human cancer cell lines:

  • Cell Lines Used : HeLa and MCF-7.
  • Findings : The compound induced cell cycle arrest and apoptosis at IC50 values lower than those observed for conventional chemotherapeutics.

Data Tables

Biological Activity MIC (μg/mL) Effectiveness
Staphylococcus aureus16High
Escherichia coli32Moderate
HeLa Cells10High
MCF-7 Cells15High

Properties

CAS No.

189760-44-9

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

(3aR,9bS)-2-phenyl-3a,4,5,9b-tetrahydrobenzo[e][1,3]benzoxazole

InChI

InChI=1S/C17H15NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-9,15-16H,10-11H2/t15-,16+/m1/s1

InChI Key

JCMGYLCYRRYFNI-CVEARBPZSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]3[C@@H]1OC(=N3)C4=CC=CC=C4

Canonical SMILES

C1CC2=CC=CC=C2C3C1OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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